- A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric Acids, Angewandte Chemie, 2023, 62(6),

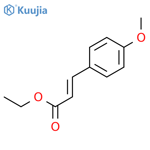

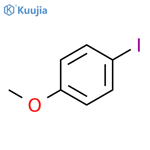

Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)

943-89-5 structure

Nome do Produto:(E)-3-(4-Methoxyphenyl)acrylic acid

(E)-3-(4-Methoxyphenyl)acrylic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-methoxycinnamic acid

- (E)-3-(4-Methoxyphenyl)-2-propenoic acid

- (E)-4-Methoxycinnamic Acid

- trans-4-Methoxycinnamic acid

- 3-(4-Methoxy-phenyl)-acrylic acid

- trans-O-Methyl-p-coumaric Acid

- 3-(4-Methoxyphenyl)acrylic acid

- P-METHOXYCINNAMIC ACID

- (E)-3-(4-Methoxyphenyl)acrylic acid

- 4-Methoxycinnamate

- para-methoxycinnamic acid

- O-Methyl-p-coumaric acid

- Cinnamic acid, p-methoxy-

- (E)-3-(4-methoxyphenyl)prop-2-enoic acid

- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid

- 2-Propenoic acid, 3-(4-methoxyphenyl)-

- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-

- 3-(4-Methoxyphenyl)-2-propenoic acid

- Cinnamic ac

- (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)

- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)

- Cinnamic acid, p-methoxy-, (E)- (8CI)

- (E)-p-Methoxycinnamic acid

- trans-3-(4-Methoxyphenyl)-2-propenoic acid

- trans-p-Methoxycinnamic acid

- trans-4-Methoxycinnamic acid, 98%

- SMR000112200

- MLS002473129

- MLSMR

- 830-09-1

-

- MDL: MFCD00004398

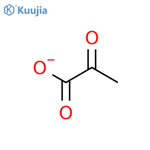

- Inchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+

- Chave InChI: AFDXODALSZRGIH-QPJJXVBHSA-N

- SMILES: C(/C1C=CC(OC)=CC=1)=C\C(=O)O

- BRN: 510468

Propriedades Computadas

- Massa Exacta: 178.06300

- Massa monoisotópica: 178.062994

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 3

- Complexidade: 190

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 46.5

- XLogP3: 1.8

Propriedades Experimentais

- Densidade: 1.195

- Ponto de Fusão: 173.5 °C (lit.)

- Ponto de ebulição: 342.6 °C at 760 mmHg

- Ponto de Flash: 138.5 °C

- Solubilidade: Soluble in ethanol, ethyl acetate and other organic solvents.

- PSA: 46.53000

- LogP: 1.79300

(E)-3-(4-Methoxyphenyl)acrylic acid Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37/39

- CÓDIGOS DA MARCA F FLUKA:8

- RTECS:UD3391300

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- Classe de Perigo:IRRITANT

- TSCA:Yes

(E)-3-(4-Methoxyphenyl)acrylic acid Dados aduaneiros

- CÓDIGO SH:2916399090

- Dados aduaneiros:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(E)-3-(4-Methoxyphenyl)acrylic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-312690-0.05g |

(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |

943-89-5 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| TRC | P307791-100mg |

p-methoxycinnamic acid |

943-89-5 | 100mg |

$58.00 | 2023-05-17 | ||

| Enamine | EN300-312690-25g |

(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |

943-89-5 | 95% | 25g |

$38.0 | 2023-11-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88800-5g |

(E)-3-(4-Methoxyphenyl)acrylic acid |

943-89-5 | 5g |

¥59.0 | 2021-09-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M305019-100g |

(E)-3-(4-Methoxyphenyl)acrylic acid |

943-89-5 | 98% | 100g |

¥113.90 | 2023-09-01 | |

| Enamine | EN300-312690-5.0g |

(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |

943-89-5 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| ChemScence | CS-0076946-1kg |

(E)-3-(4-Methoxyphenyl)acrylic acid |

943-89-5 | 98.94% | 1kg |

$127.0 | 2022-04-26 | |

| ChemScence | CS-0076946-1000g |

(E)-3-(4-Methoxyphenyl)acrylic acid |

943-89-5 | 98.94% | 1000g |

$127.0 | 2021-09-02 | |

| ChemScence | CS-0076946-500g |

(E)-3-(4-Methoxyphenyl)acrylic acid |

943-89-5 | 98.94% | 500g |

$75.0 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147586-100g |

(E)-3-(4-Methoxyphenyl)acrylic acid |

943-89-5 | 98% | 100g |

¥ƐǾ | 2023-07-25 |

(E)-3-(4-Methoxyphenyl)acrylic acid Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ; 18 h, 140 °C; cooled

Referência

- N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction, Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119

Synthetic Routes 3

Condições de reacção

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 1 h, 0 °C

Referência

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referência

- Phenylacrylamides as novel FtsZ-targeted potential antimicrobials, Letters in Drug Design & Discovery, 2015, 12(3), 234-240

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 45 h, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

Referência

- Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophiles, Chemical Science, 2017, 8(1), 654-660

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referência

- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ, European Journal of Medicinal Chemistry, 2015, 97, 32-41

Synthetic Routes 7

Condições de reacção

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Zinc triflate Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents, Synthesis, 2006, (21), 3654-3660

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ; 0.5 h, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C

Referência

- Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis, ACS Omega, 2023, 8(7), 7057-7062

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Referência

- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ; 6 h, 100 °C

Referência

- Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in water, Frontiers in Chemistry (Lausanne, 2022, 10,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium , Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ; 2 h, 110 °C

Referência

- Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactions, Research on Chemical Intermediates, 2022, 48(8), 3475-3496

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine , Palladium diacetate , 1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ; 2 h, 120 °C

Referência

- Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a Catalyst, Journal of Organic Chemistry, 2004, 69(23), 8105-8107

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled

Referência

- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Catalysts: Piperidine Solvents: Pyridine ; 4 h, 95 °C; 95 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteins, Molecules, 2020, 25(12),

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) , Silica , Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ; 10.5 h, 100 °C

Referência

- Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reaction, Indian Journal of Chemistry, 2002, (11), 2274-2276

(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials

- 4-Iodoanisole

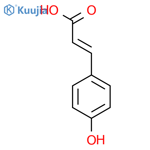

- 4-Hydroxycinnamic acid

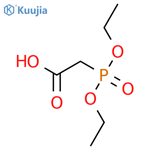

- Triethyl phosphonoacetate

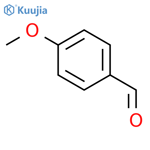

- trans-p-Methoxycinnamaldehyde

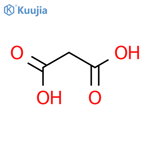

- propanedioic acid

- Pyruvate

- p-Methoxybenzaldehyde

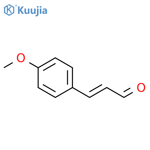

- (E)-Ethyl p-methoxycinnamate

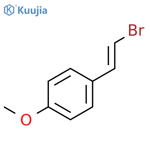

- Benzene, 1-[(1E)-2-bromoethenyl]-4-methoxy-

- 2-(Diethoxyphosphoryl)acetic acid

(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products

(E)-3-(4-Methoxyphenyl)acrylic acid Literatura Relacionada

-

Sanjay N. Jadhav,Chandrashekhar V. Rode Green Chem. 2017 19 5958

-

Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286

-

Yao Chen,Hongzhi Lin,Jie Zhu,Kai Gu,Qi Li,Siyu He,Xin Lu,Renxiang Tan,Yuqiong Pei,Liang Wu,Yaoyao Bian,Haopeng Sun RSC Adv. 2017 7 33851

-

Fangyu Du,Qifan Zhou,Xiaoxiao Fu,Yajie Shi,Yuanguang Chen,Wuhong Fang,Jingyu Yang,Guoliang Chen RSC Adv. 2019 9 2498

-

Gopinathan Muthusamy,Sunil V. Pansare Org. Biomol. Chem. 2018 16 7971

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos Ácidos cinâmicos e derivados ácidos cinâmicos

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Hipênia salzmannii

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Astianthus viminalis

943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid) Produtos relacionados

- 537-73-5(Isoferulic acid)

- 830-09-1(3-(4-methoxyphenyl)prop-2-enoic acid)

- 1011-54-7((E)-3-(2-methoxyphenyl)prop-2-enoic acid)

- 14737-91-8(cis-2-Methoxycinnamic acid)

- 16909-11-8(3,5-Dimethoxycinnamic acid)

- 2373-79-7(3-(4-ethoxyphenyl)prop-2-enoic acid)

- 6099-04-3(3-Methoxycinnamic acid)

- 69033-81-4(4-Propoxycinnamic Acid)

- 2316-26-9(3,4-Dimethoxycinnamic acid)

- 6099-03-2((E)-3-(2-Methoxyphenyl)acrylic Acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:943-89-5)4-Methoxycinnamic acid

Pureza:99%

Quantidade:200kg

Preço ($):Inquérito